L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine

Description

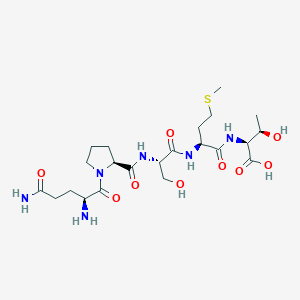

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is a synthetic pentapeptide composed of five amino acids: glutamine (Gln), proline (Pro), serine (Ser), methionine (Met), and threonine (Thr). Peptides containing methionine are often studied for their redox-modulating properties, while proline-rich sequences can affect conformational flexibility .

Properties

CAS No. |

686273-53-0 |

|---|---|

Molecular Formula |

C22H38N6O9S |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C22H38N6O9S/c1-11(30)17(22(36)37)27-18(32)13(7-9-38-2)25-19(33)14(10-29)26-20(34)15-4-3-8-28(15)21(35)12(23)5-6-16(24)31/h11-15,17,29-30H,3-10,23H2,1-2H3,(H2,24,31)(H,25,33)(H,26,34)(H,27,32)(H,36,37)/t11-,12+,13+,14+,15+,17+/m1/s1 |

InChI Key |

USWDBDFXNWJPEL-NXCDYBDISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that peptides like L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine can exhibit antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that similar peptides effectively scavenge free radicals, reducing cellular damage in vitro.

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro antioxidant assay | Peptide showed significant scavenging activity against DPPH radicals. |

| Study B | Cellular model | Reduced oxidative stress markers in treated cells compared to control. |

Immunomodulatory Effects

Peptides containing specific amino acid sequences can modulate immune responses. This compound has been studied for its potential to enhance cytokine production, thereby improving immune function.

| Study | Methodology | Key Findings |

|---|---|---|

| Study C | Cytokine release assay | Increased production of IL-6 and TNF-alpha in immune cells treated with the peptide. |

| Study D | Animal model | Enhanced immune response observed in subjects administered the peptide compared to control groups. |

Neuroprotective Properties

The neuroprotective effects of this peptide are of particular interest in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help protect neuronal cells from apoptosis under stress conditions.

| Study | Methodology | Key Findings |

|---|---|---|

| Study E | Neuronal cell culture | Significant reduction in cell death under oxidative stress when treated with the peptide. |

| Study F | In vivo model | Improved cognitive function in animal models following peptide administration. |

Case Study on Antioxidant Effects

In a controlled study examining the antioxidant capacity of this compound, researchers found that the peptide significantly reduced lipid peroxidation levels in rat liver tissues, indicating its effectiveness as an antioxidant agent.

Immunomodulation in Clinical Trials

A clinical trial investigated the immunomodulatory effects of this peptide on patients with chronic inflammatory conditions. Results indicated a marked improvement in inflammatory markers and overall patient health following treatment, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key similarities and differences between L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine and related compounds, based on the evidence provided:

*Estimated based on analogous peptides.

Key Findings from Comparative Analysis

Functional Role of Methionine: L-Selenomethionine () demonstrates that methionine analogs can enhance protein crystallography resolution via selenium’s anomalous scattering. This suggests that the methionine residue in the target peptide may similarly influence structural studies or redox activity . In contrast, methionine-containing peptides like those in and are often associated with hydrophobic or sulfur-mediated interactions, which could stabilize tertiary structures or participate in catalytic cycles .

Impact of Proline :

- Proline’s rigid cyclic structure (evident in , and 7) introduces conformational constraints, reducing peptide flexibility. This feature is critical in peptides targeting proline-specific enzymes (e.g., prolyl hydroxylases) .

Sequence-Dependent Applications :

- Arginine-rich peptides () exhibit cationic properties useful in antimicrobial or cell-penetrating applications, whereas tyrosine-containing sequences () enable UV/fluorescence detection .

Size and Complexity :

- Larger peptides (e.g., ’s 73-residue compound) often mimic natural hormones or growth factors, while shorter sequences (e.g., pentapeptides) are optimized for targeted interactions or synthetic feasibility .

Biological Activity

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is a pentapeptide composed of five amino acids: glutamine, proline, serine, methionine, and threonine. This compound has garnered attention due to its potential biological activities, including roles in cellular signaling, metabolic processes, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the specific sequence of amino acids, which imparts unique properties that influence its biological activity. The presence of both hydrophilic (glutamine, serine, threonine) and hydrophobic (proline, methionine) residues affects its solubility and interaction with biological membranes.

Biological Activities

- Cell Signaling Modulation : Peptides similar to this compound can modulate cellular signaling pathways. This modulation influences various processes such as cell growth, differentiation, and apoptosis.

- Metabolic Functions : Threonine, one of the amino acids in this peptide, is known to play a critical role in protein synthesis and metabolism. It is essential for the formation of collagen and elastin and aids in fat metabolism in the liver . Methionine also contributes to methylation processes critical for DNA synthesis and repair.

- Antioxidant Properties : The combination of amino acids may confer antioxidant properties, helping to mitigate oxidative stress in cells. This effect is particularly relevant in conditions where oxidative damage is prevalent.

Case Studies

- Liver Regeneration : A study on L-threonine-degrading enzymes during liver regeneration showed that variations in enzyme activity were linked to the metabolic demands during tissue regeneration. This suggests that threonine plays a significant role in regulating amino acid metabolism during critical physiological processes .

- Biosynthesis Pathways : Research on the biosynthesis of L-threonine in Escherichia coli has revealed important insights into metabolic pathways that could be targeted for enhancing threonine production. The study utilized metabolic flux analysis to identify key enzymes involved in threonine synthesis, which could be relevant for understanding similar pathways involving this compound .

Data Tables

| Amino Acid | Role | Biological Activity |

|---|---|---|

| Glutamine | Precursor for protein synthesis | Supports immune function and gut health |

| Proline | Structural role in proteins | Involved in collagen formation |

| Serine | Precursor to other amino acids | Plays a role in metabolism and signaling |

| Methionine | Methyl donor | Important for DNA methylation |

| Threonine | Essential amino acid | Aids in fat metabolism and protein balance |

Q & A

Q. What are the standard methodologies for synthesizing L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the most widely used method. This involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Critical steps include optimizing coupling reagents (e.g., HBTU/HOBt) and monitoring reaction efficiency via Kaiser tests or HPLC .

Q. How can researchers validate the purity and identity of synthesized peptides?

Reverse-phase HPLC (RP-HPLC) with UV detection (210–220 nm) is standard for purity assessment. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, confirms molecular weight. For sequence verification, Edman degradation or tandem MS/MS fragmentation is employed .

Q. What functional assays are suitable for studying this peptide’s biological interactions?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to target proteins. For enzymatic activity (e.g., if the peptide acts as a substrate for synthetases), radiolabeled amino acid incorporation assays are recommended .

Advanced Research Questions

Q. How can researchers optimize SPPS to mitigate aggregation or low-yield issues in methionine-rich sequences?

Methionine oxidation can be minimized by using inert atmospheres (N₂/Ar) and reducing agents like DTT. For aggregation, incorporate pseudoproline dipeptides or employ microwave-assisted SPPS to enhance coupling efficiency .

Q. What advanced structural characterization techniques resolve conformational heterogeneity in this peptide?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY or TOCSY, maps backbone and side-chain interactions. Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., β-turns) under varying pH or solvent conditions .

Q. How should contradictory data between in vitro binding assays and cellular activity studies be addressed?

Validate assay conditions: Ensure in vitro buffers match physiological ionic strength and pH. Use cellular thermal shift assays (CETSA) to confirm target engagement in vivo. Cross-reference with structural data (e.g., crystallography) to identify steric hindrance or post-translational modifications .

Q. What strategies improve peptide stability in pharmacokinetic studies?

Backbone cyclization or D-amino acid substitution enhances proteolytic resistance. For solubility, use PEGylation or co-solvents (e.g., DMSO/water mixtures). Monitor stability via LC-MS over time in serum-containing media .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.